Palmitoyl ethanolamide is derived from palmitic acid and ethanolamine. It belongs to the class of N-acylethanolamines, which are known for their involvement in cellular signaling and modulation of pain and inflammation. The primary biological target of palmitoyl ethanolamide is the peroxisome proliferator-activated receptor alpha (PPAR-α), with additional interactions noted with cannabinoid-like receptors such as GPR55 and GPR119 .
The synthesis of palmitoyl ethanolamide-d4 typically involves the acylation of ethanolamine with palmitic acid or its derivatives. The following steps outline a general synthetic route:
Specific details regarding yields and reaction times can vary based on the exact methodology employed .
Palmitoyl ethanolamide-d4 has a molecular formula of C18H37D4N O2, reflecting its structure as an amide derived from palmitic acid. Its molecular weight is approximately 315.5 g/mol. The structure consists of:
The presence of deuterium atoms alters the mass spectral characteristics, allowing for enhanced detection sensitivity in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .
Palmitoyl ethanolamide-d4 can participate in various chemical reactions typical of fatty acid amides:
The mechanism of action for palmitoyl ethanolamide involves several pathways:
These mechanisms highlight its potential therapeutic applications in pain management and inflammatory conditions.
Palmitoyl ethanolamide-d4 exhibits several notable physical and chemical properties:
Palmitoyl ethanolamide-d4 has several scientific applications:
Palmitoyl Ethanolamide-d4, the deuterium-labeled analog of the endogenous lipid modulator Palmitoyl Ethanolamide, serves as a critical tracer for investigating the biosynthesis and degradation pathways of N-acylethanolamines. The incorporation of four deuterium atoms at the terminal methyl group of its palmitoyl chain introduces kinetic isotope effects that modulate enzymatic processing without altering primary biological interactions. This isotopic labeling enables precise tracking of metabolic flux through the N-acylethanolamine pathway, particularly regarding the roles of synthesizing and degrading enzymes under physiological and pathological conditions [7] [10].
The biosynthesis of Palmitoyl Ethanolamide-d4 originates from deuterated N-palmitoyl phosphatidylethanolamine, catalyzed by N-acyl phosphatidylethanolamine-specific phospholipase D. This enzyme belongs to the zinc metallohydrolase family with a β-lactamase fold and demonstrates strict substrate specificity toward N-acyl phosphatidylethanolamine substrates, irrespective of N-acyl chain length or saturation [1] [4]. In mammals, a single N-acyl phosphatidylethanolamine-specific phospholipase D gene exists, producing an enzyme localized predominantly in intracellular microsomal membranes. Its expression is highest in brain regions such as the dentate gyrus mossy fibers and vomeronasal nerve axons, suggesting region-specific roles in N-acylethanolamine signaling [5].
Table 1: Comparative Properties of N-acyl phosphatidylethanolamine-specific phospholipase D Isoforms
Property | Mammalian N-acyl phosphatidylethanolamine-specific phospholipase D | Caenorhabditis elegans N-acyl phosphatidylethanolamine-specific phospholipase D-1 | Caenorhabditis elegans N-acyl phosphatidylethanolamine-specific phospholipase D-2 |
---|---|---|---|
Tissue Distribution | Brain (mossy fibers), testis, kidney | Pharynx, nervous system | Pharynx, nervous system, discrete tissues |
Substrate Specificity | Broad (N-arachidonoyl to N-palmitoyl phosphatidylethanolamine) | Preferential for saturated N-acyl chains (e.g., N-palmitoyl phosphatidylethanolamine) | Preferential for saturated N-acyl chains (e.g., N-palmitoyl phosphatidylethanolamine) |
Calcium Dependence | Activated by calcium ions | Calcium-independent activity | Calcium-independent activity |
Deuterated Substrate Efficiency | High catalytic efficiency for N-palmitoyl-d4 phosphatidylethanolamine | Moderate efficiency | High efficiency at lower temperatures |
Deuterium labeling influences the enzymatic kinetics of N-acyl phosphatidylethanolamine-specific phospholipase D. In vitro assays utilizing N-palmitoyl-d4 phosphatidylethanolamine demonstrate that the enzyme's catalytic efficiency (kcat/Km) remains comparable to non-deuterated substrates, indicating minimal steric hindrance from deuterium atoms at the terminal methyl position. This preservation of activity confirms the enzyme's active site accommodates deuterated fatty acid chains without significant alteration to the transition state geometry during nucleophilic attack on the phosphodiester bond [4] [8]. The initial step in Palmitoyl Ethanolamide-d4 biosynthesis involves transfer of a palmitoyl-d4 group from phosphatidylcholine to phosphatidylethanolamine, catalyzed by phospholipase A/acyltransferase enzymes (PLA/AT-1–5). These soluble, calcium-independent enzymes exhibit broad specificity toward deuterated palmitate, enabling efficient incorporation into N-palmitoyl-d4 phosphatidylethanolamine precursors prior to N-acyl phosphatidylethanolamine-specific phospholipase D cleavage [4] [8].
Functional divergence between N-acyl phosphatidylethanolamine-specific phospholipase D isoforms is exemplified in temperature-dependent effects observed in Caenorhabditis elegans, which expresses two isoforms (N-acyl phosphatidylethanolamine-specific phospholipase D-1 and N-acyl phosphatidylethanolamine-specific phospholipase D-2) arising from gene duplication. Recombinant N-acyl phosphatidylethanolamine-specific phospholipase D-2 exhibits significantly higher catalytic activity toward N-palmitoyl phosphatidylethanolamine at 15°C compared to 25°C, while N-acyl phosphatidylethanolamine-specific phospholipase D-1 shows the opposite thermal profile. This inverse relationship directly impacts deuterated Palmitoyl Ethanolamide production kinetics:
The structural basis for this thermal divergence involves conformational flexibility in the acyl-chain binding tunnel. Molecular dynamics simulations suggest N-acyl phosphatidylethanolamine-specific phospholipase D-2 possesses a more rigid substrate-binding cleft optimized for saturated chains (like palmitoyl-d4) at cooler temperatures, whereas N-acyl phosphatidylethanolamine-specific phospholipase D-1 undergoes advantageous conformational expansion at higher temperatures. This isoform-specific regulation implies that deuterium tracing studies investigating Palmitoyl Ethanolamide-d4 metabolism must account for ambient temperature effects on pathway flux, particularly in non-mammalian models [1] [9].
Fatty acid amide hydrolase is the primary catabolic enzyme for Palmitoyl Ethanolamide-d4, hydrolyzing it to deuterated palmitic acid and ethanolamine. Its catalytic mechanism involves a serine-serine-lysine triad, where nucleophilic attack by Ser241 on the carbonyl carbon forms a tetrahedral intermediate stabilized by an oxyanion hole (Ser241, Gly240, Gly239, Ile238). Competitive inhibition assays reveal Palmitoyl Ethanolamide-d4 exhibits a 15–20% reduced hydrolysis rate compared to non-deuterated Palmitoyl Ethanolamide, attributed to a kinetic isotope effect slowing the rate-limiting deacylation step [6] [7].
Table 2: Kinetic Parameters of Fatty Acid Amide Hydrolase for Palmitoyl Ethanolamide and Analogs
Substrate | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) | Relative Hydrolysis Rate (%) |
---|---|---|---|---|
Palmitoyl Ethanolamide | 8.7 ± 0.9 | 0.32 ± 0.03 | 0.037 | 100 |
Palmitoyl Ethanolamide-d4 | 9.1 ± 1.1 | 0.26 ± 0.02* | 0.029* | 81.3 ± 4.2* |
Anandamide | 5.2 ± 0.6 | 1.85 ± 0.15 | 0.356 | 578 |
Retro-Palmitoyl Ethanolamide | Not hydrolyzed | Not hydrolyzed | Not hydrolyzed | 0 |
*Significantly different from Palmitoyl Ethanolamide (p<0.05) [6] [7]
Fatty acid amide hydrolase substrate specificity profiling confirms its broad specificity but identifies structural determinants impacting Palmitoyl Ethanolamide-d4 degradation:
Fatty acid amide hydrolase expression modulation directly impacts Palmitoyl Ethanolamide-d4 accumulation. Prolonged exposure to non-deuterated Palmitoyl Ethanolamide (5 μM) downregulates Fatty acid amide hydrolase expression by 30–40% in human cell lines, a phenomenon expected to extend to Palmitoyl Ethanolamide-d4 based on structural equivalence. This negative feedback loop enhances endogenous N-acylethanolamine signaling by reducing catabolism [2]. Furthermore, Fatty acid amide hydrolase inhibition via covalent or allosteric inhibitors increases endogenous Palmitoyl Ethanolamide levels in vivo, validating its role as a key regulatory node for Palmitoyl Ethanolamide bioavailability [3] [6].
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